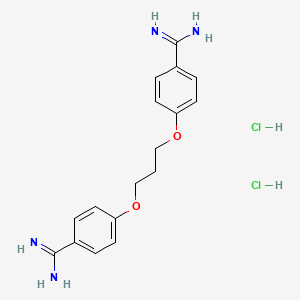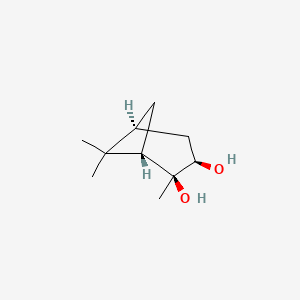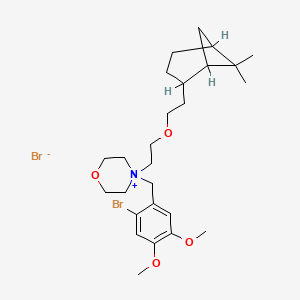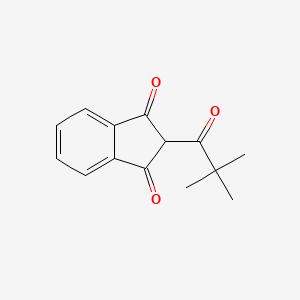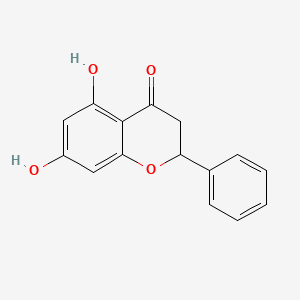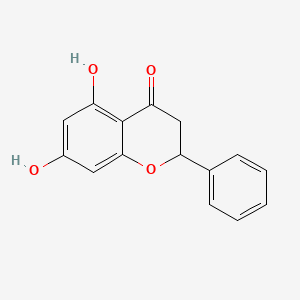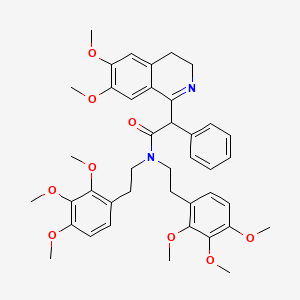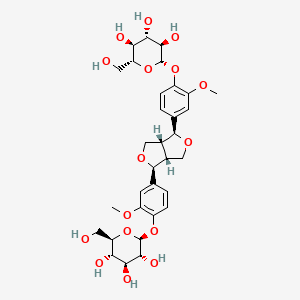
Piriprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piriprost, also known as U-60, 257, is a structural analog of prostaglandin I2 (PGI2). It is primarily recognized for its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a significant role in conditions such as asthma and allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piriprost can be synthesized through a series of chemical reactions involving the cyclopentane ring and pyrrole structures. The synthesis typically involves the following steps:
- Formation of the cyclopentane ring.
- Introduction of the pyrrole ring.
- Functionalization of the side chains to introduce hydroxyl and carboxyl groups.
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Piriprost undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohols .
Applications De Recherche Scientifique
Piriprost has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of 5-lipoxygenase and the synthesis of leukotrienes.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic applications in conditions such as asthma and allergies.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases due to its ability to inhibit leukotriene synthesis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mécanisme D'action
Piriprost exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation and allergic responses. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent synthesis of leukotrienes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Piriprost
This compound is unique in its structural similarity to prostaglandin I2 and its specific inhibition of 5-lipoxygenase. Unlike leukotriene receptor antagonists such as montelukast and pranlukast, this compound directly inhibits the synthesis of leukotrienes, providing a different mechanism of action. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
79672-88-1 |
|---|---|
Formule moléculaire |
C26H35NO4 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |
Clé InChI |
CZIIGGQJILPHEU-HCHVXQBBSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



